
Pubchem_20079929
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pubchem_20079929 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information. This compound is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_20079929 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Reduction Reactions: Using reducing agents such as lithium aluminium hydride or polymethylhydrosiloxane to convert precursor compounds into this compound.
Oxidation Reactions: Employing oxidizing agents to achieve the desired oxidation state of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically scaled up using continuous flow reactors and automated systems to ensure consistent quality and high yield. The process often involves:
Batch Processing: Where the compound is synthesized in large batches under controlled conditions.
Continuous Flow Processing: Utilizing continuous reactors to maintain a steady production rate and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Pubchem_20079929 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state products.
Reduction: Reaction with reducing agents to form lower oxidation state products.
Substitution: Reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminium hydride and sodium borohydride.
Catalysts: Often used to accelerate reactions, such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products.
Aplicaciones Científicas De Investigación
Pubchem_20079929 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pubchem_20079929 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Affecting receptor function and signaling pathways.
Interacting with DNA/RNA: Influencing gene expression and protein synthesis.
Propiedades
Número CAS |
336880-97-8 |
|---|---|
Fórmula molecular |
C6BF5 |
Peso molecular |
177.87 g/mol |
InChI |
InChI=1S/C6BF5/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
Clave InChI |
ZOICEQJZAWJHSI-UHFFFAOYSA-N |
SMILES canónico |
[B]C1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


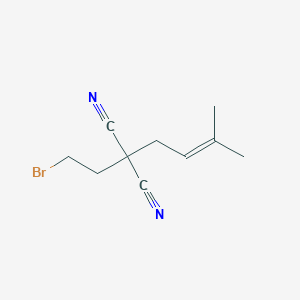
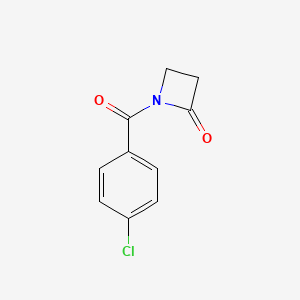
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
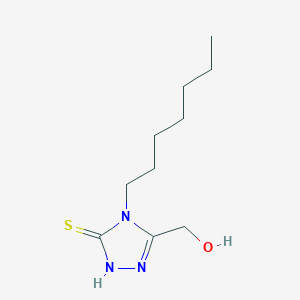
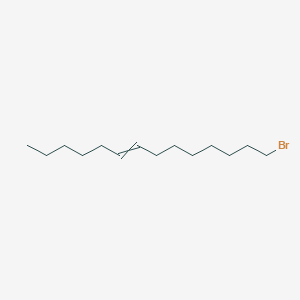
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
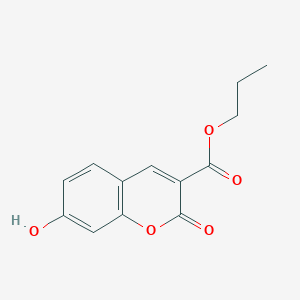
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)

![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)

